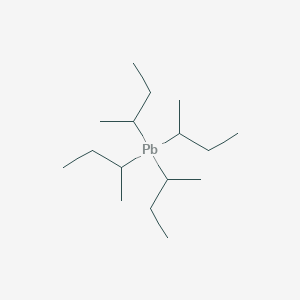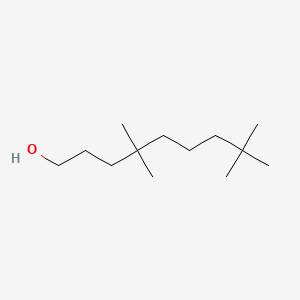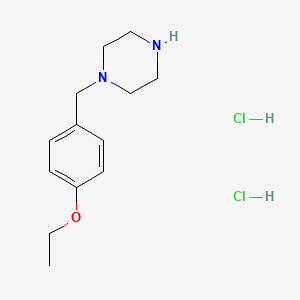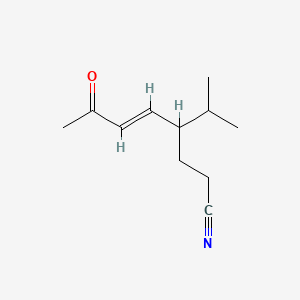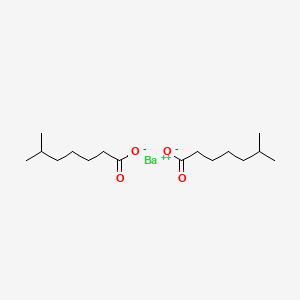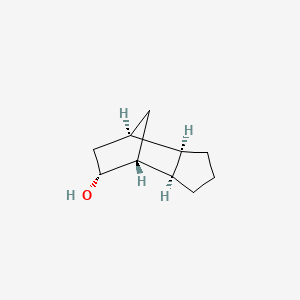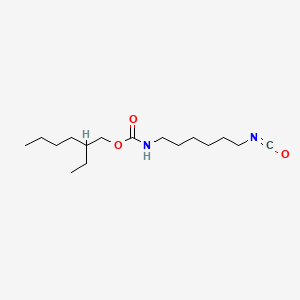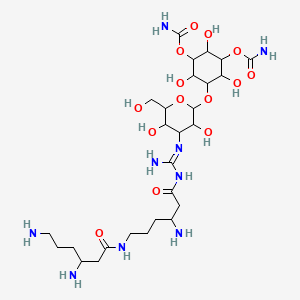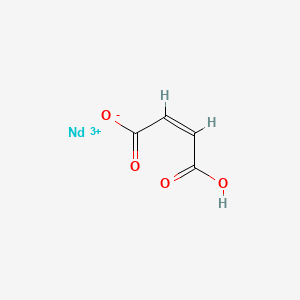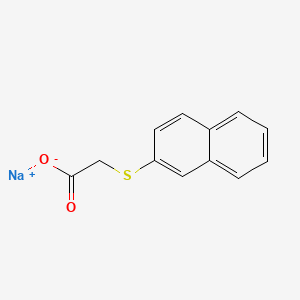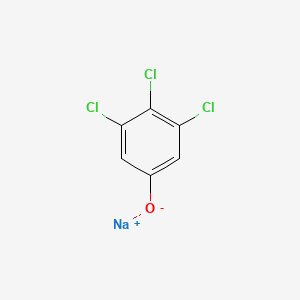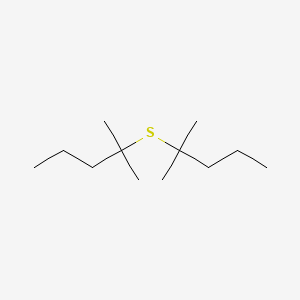![molecular formula C12H20ClNO4 B12646430 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride CAS No. 27688-93-3](/img/structure/B12646430.png)
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is often used as a beta-blocker, which is a class of drugs that are primarily used to manage abnormal heart rhythms and to protect the heart from a second heart attack after a first heart attack.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride typically involves the reaction of 4-hydroxybenzene-1,2-diol with 3-chloro-2-hydroxypropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 4-hydroxybenzene-1,2-diol attacks the electrophilic carbon of the 3-chloro-2-hydroxypropylamine, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize the formation of by-products. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Diols
Substitution: Various alkyl or acyl derivatives
科学的研究の応用
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution reactions.
Biology: Investigated for its role in modulating biological pathways involving beta-adrenergic receptors.
Medicine: Widely used as a beta-blocker to manage cardiovascular diseases.
Industry: Employed in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
作用機序
The compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart and other tissues. By blocking these receptors, the compound inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in managing cardiovascular conditions.
類似化合物との比較
Similar Compounds
- Atenolol
- Metoprolol
- Propranolol
Comparison
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride is unique in its specific binding affinity and selectivity for beta-adrenergic receptors. Compared to atenolol and metoprolol, it has a different pharmacokinetic profile, which can influence its duration of action and side effect profile. Propranolol, on the other hand, is non-selective and can block both beta-1 and beta-2 adrenergic receptors, leading to a broader range of effects.
特性
CAS番号 |
27688-93-3 |
|---|---|
分子式 |
C12H20ClNO4 |
分子量 |
277.74 g/mol |
IUPAC名 |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO4.ClH/c1-8(2)13-6-9(14)7-17-10-3-4-11(15)12(16)5-10;/h3-5,8-9,13-16H,6-7H2,1-2H3;1H |
InChIキー |
FVMXTFPQENSYAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC(=C(C=C1)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


